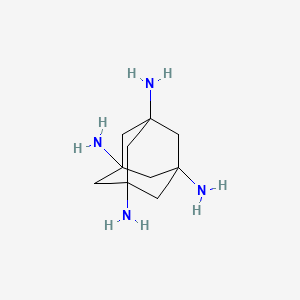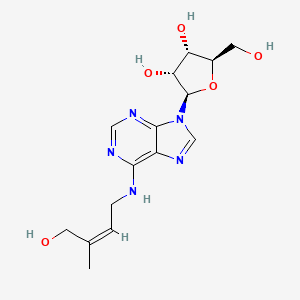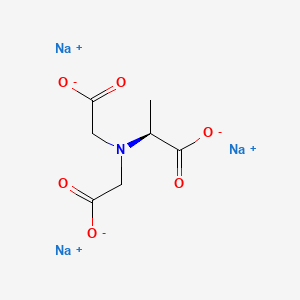
1,3,5,7-Tetraaminoadamantane
Übersicht
Beschreibung
1,3,5,7-Tetraaminoadamantane is a chemical compound with the molecular formula C10H20N4 . It is also known by other names such as Adamantane-1,3,5,7-tetraamine and Tricyclo [3.3.1.13,7]decane-1,3,5,7-tetramine .
Synthesis Analysis
The synthesis of this compound has been reported in several studies . For instance, a radical nucleophilic substitution (SRN1) reaction of 1,3,5,7-tetrabromoadamantane with cyanide produces 1,3,5,7-tetracyanoadamantane, which can be reduced with borane reagents to form 1,3,5,7-tetrakis (aminomethyl)adamantane .
Molecular Structure Analysis
The molecular structure of this compound consists of a total of 36 bonds. There are 16 non-H bonds, 4 six-membered rings, 3 eight-membered rings, and 4 primary amine (aliphatic) groups . The 3D chemical structure image of this compound can be visualized interactively .
Chemical Reactions Analysis
The chemical reactions involving this compound have been studied in the context of the synthesis of three-dimensional covalent organic frameworks (3D COFs) . An alternative adamantane-based tetrahedral amine, 1,3,5,7-tetrakis(4-aminophenyl)-adamantane (TAPA), was employed for 3D COF synthesis .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 196.29 g/mol . It has 4 hydrogen bond donor counts and 4 hydrogen bond acceptor counts . The compound has a topological polar surface area of 104 Ų .
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
1,3,5,7-Tetraaminoadamantane, an adamantane derivative, is involved in various synthesis techniques. For instance, the modified Sollott's route enables the preparation of 1,3,5,7-Tetranitroadamantane (TNA) from adamantane, showcasing the flexibility of adamantane derivatives in synthesis processes (Liao Ya-qiong, 2011).
Structural Studies
Structural studies of adamantane derivatives, like the co-crystalline formation of 1,3,5,7-tetrabromoadamantane with other molecules, reveal the potential for creating complex molecular structures (D. S. Reddy, D. Craig, G. Desiraju, 1994).
Catalysis
In catalysis, palladium complexes of adamantane derivatives, such as 1,3,5,7-tetramethyl-2,4,8-trioxa-6-phenyl-6-phosphaadamantane, are effective in facilitating complex reactions, indicating the role of adamantane structures in enhancing catalytic efficiency (E. Awuah, A. Capretta, 2009).
Polymerization and Reactivity
The study of the reactivity of adamantane derivatives, like 1,3,5,7-tetramethyladamantane, with fuming nitric acid, provides insights into their chemical behavior and potential applications in materials science (Y. Klimochkin, E. Ivleva, 2021). Additionally, the understanding of the polymerization and reactivity of such compounds contributes to the development of new materials and chemical processes.
Covalent Organic Frameworks
The use of this compound in the design and synthesis of 3D covalent organic frameworks (COFs) demonstrates its utility in creating new classes of catalysts with shape-selective properties, broadening the scope of applications in catalysis and materials science (Q. Fang et al., 2014).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
1,3,5,7-Tetraaminoadamantane is a unique organic compound with potential applications in various fields. It’s worth noting that the compound’s structure, which includes four primary amine groups, could potentially interact with a variety of biological targets .
Mode of Action
The presence of four primary amine groups suggests that it could interact with its targets through hydrogen bonding or ionic interactions .
Biochemical Pathways
One study suggests that derivatives of adamantane, a similar compound, can be used in the design of covalent organic frameworks for hydrogen storage . This suggests that this compound could potentially influence pathways related to energy storage and release.
Pharmacokinetics
The compound’s solubility and stability could potentially influence its bioavailability .
Result of Action
Its potential role in energy storage suggests that it could have significant effects on cellular energy dynamics .
Biochemische Analyse
Biochemical Properties
It has been used as a building block in the synthesis of covalent organic frameworks (COFs) . These COFs have been designed with diamond, ctn and bor net topologies using the methods of molecular mechanics and density function theory
Molecular Mechanism
It has been used in the synthesis of covalent organic frameworks (COFs), which have been designed with diamond, ctn and bor net topologies
Temporal Effects in Laboratory Settings
The covalent organic frameworks (COFs) synthesized using this compound have shown high porosity and large H2 accessible surface area
Eigenschaften
IUPAC Name |
adamantane-1,3,5,7-tetramine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N4/c11-7-1-8(12)4-9(13,2-7)6-10(14,3-7)5-8/h1-6,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWWMAVSZMEULL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC3(CC1(CC(C2)(C3)N)N)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201258981 | |
| Record name | Tricyclo[3.3.1.13,7]decane-1,3,5,7-tetramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201258981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16004-77-6 | |
| Record name | Tricyclo[3.3.1.13,7]decane-1,3,5,7-tetramine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16004-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tricyclo[3.3.1.13,7]decane-1,3,5,7-tetramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201258981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![Spiro[fluorene-9,9'-xanthene]](/img/structure/B3069175.png)


![[1,1'-Biphenyl]-3,4',5-tricarbaldehyde](/img/structure/B3069190.png)
